3-Tosylquinazolin-4(3H)-one

Catalog No.
S12283170
CAS No.
5465-78-1
M.F
C15H12N2O3S
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tosylquinazolin-4(3H)-one

CAS Number

5465-78-1

Product Name

3-Tosylquinazolin-4(3H)-one

IUPAC Name

3-(4-methylphenyl)sulfonylquinazolin-4-one

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3

InChI Key

WPJNHZDJFRLNSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O

3-Tosylquinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one characterized by the presence of a tosyl group (p-toluenesulfonyl) at the nitrogen atom. This compound belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural formula can be represented as C11H10N2O2SC_{11}H_{10}N_2O_2S, highlighting its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Typical for quinazoline derivatives. These include:

  • Nucleophilic Substitution Reactions: The tosyl group can be substituted by nucleophiles, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger heterocyclic compounds.
  • Reduction Reactions: The compound can be reduced to yield amine derivatives.

The specific reaction pathways depend on the conditions and reagents used, often yielding products with enhanced biological activity or improved pharmacokinetic properties.

Research has shown that 3-tosylquinazolin-4(3H)-one exhibits significant biological activity. It has been investigated for its:

  • Anticancer Properties: Compounds in this class have shown potential in inhibiting various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases, which are crucial in cancer progression.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications as antibiotics.
  • Anti-inflammatory Effects: Quinazoline derivatives are also studied for their ability to modulate inflammatory pathways.

The synthesis of 3-tosylquinazolin-4(3H)-one typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2-aminobenzamide and an appropriate tosylating agent such as sodium p-toluenesulfinate.
  • Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (e.g., 90 °C) to facilitate the formation of the quinazoline core.
  • Purification: After the reaction completion, the product is purified through recrystallization or chromatography to isolate the desired compound.

For example, a modified protocol may involve heating 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate to yield 6-nitro-7-tosylquinazolin-4(3H)-one in high yield .

3-Tosylquinazolin-4(3H)-one and its derivatives are explored for various applications:

  • Pharmaceutical Development: Due to their biological activities, these compounds are candidates for drug development targeting cancer and infectious diseases.
  • Chemical Probes: They serve as tools in biochemical research to study cellular signaling pathways.
  • Material Science: Some derivatives are investigated for their potential use in developing new materials with specific electronic or optical properties.

Interaction studies of 3-tosylquinazolin-4(3H)-one have focused on its binding affinity to various biological targets:

  • Tyrosine Kinases: Studies reveal that certain derivatives act as potent inhibitors of multiple tyrosine kinases, including CDK2 and EGFR, which play crucial roles in cell cycle regulation and cancer progression .
  • Molecular Docking Studies: Computational analyses suggest that these compounds can fit well into the active sites of target proteins, providing insights into their mechanism of action.

Several compounds share structural similarities with 3-tosylquinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-Nitroquinazolin-4(3H)-oneNitro group at position 6Enhanced anticancer activity
7-Tosylquinazolin-4(3H)-oneTosyl group at position 7Potentially different selectivity against kinases
Quinazolin-4(3H)-oneBasic quinazoline structure without substituentsFoundational compound for further modifications

These compounds differ primarily in their substituents and positions on the quinazoline ring, which significantly influence their biological activities and chemical reactivity. The presence of functional groups like nitro or tosyl can enhance solubility and target specificity, making them unique in therapeutic applications.

3-Tosylquinazolin-4(3H)-one is systematically named 3-(4-methylphenyl)sulfonylquinazolin-4-one, reflecting its core quinazolin-4(3H)-one structure substituted with a p-toluenesulfonyl (tosyl) group at the nitrogen atom. The compound’s architecture consists of:

  • A bicyclic quinazolin-4(3H)-one system: A fused benzene and pyrimidine ring, where the pyrimidine ring contains a ketone group at position 4.
  • A tosyl moiety ($$ \text{SO}{2}\text{C}{6}\text{H}{4}\text{CH}{3} $$) at position 3, which enhances electrophilicity and steric bulk.

Key spectroscopic characteristics include:

  • FT-IR: Sulfone stretching vibrations at 1315 cm$$^{-1}$$ (asymmetric) and 1145 cm$$^{-1}$$ (symmetric).
  • NMR: Distinct signals at δ 12.96 ppm (amide proton) and δ 2.42 ppm (methyl group of tosyl).

The compound’s IUPAC name, molecular structure, and spectral data underscore its identity as a hybrid heterocycle with tailored reactivity.

Historical Context in Quinazoline Chemistry

The quinazoline scaffold was first synthesized in 1895 by Bischler and Lang via decarboxylation of quinazoline-2-carboxylic acid. Early 20th-century work by Siegmund Gabriel established methods to functionalize the quinazoline core, laying the groundwork for derivatives like 3-tosylquinazolin-4(3H)-one. The introduction of sulfonyl groups, such as tosyl, gained traction in the 1980s as a strategy to improve metabolic stability and binding affinity in drug candidates.

A pivotal advancement came with the development of oxidative coupling methods. For instance, H$$2$$O$$2$$-mediated synthesis using 2-aminobenzamide and dimethyl sulfoxide (DMSO) enabled efficient construction of the quinazolin-4(3H)-one ring, later adapted for tosyl-substituted variants. This method’s regioselectivity and mild conditions (60–80°C) facilitated scalable production.

Significance in Heterocyclic Compound Research

3-Tosylquinazolin-4(3H)-one occupies a critical niche in heterocyclic chemistry due to:

  • Pharmacological Versatility: As a kinase inhibitor, it targets enzymes like CDK2 (IC$${50}$$ = 0.20 µM) and EGFR (IC$${50}$$ = 0.35 µM), making it a template for anticancer agents.
  • Structural Modularity: The tosyl group’s electron-withdrawing nature stabilizes intermediates in nucleophilic substitution reactions, enabling diverse functionalization.
  • Material Science Applications: Its planar structure and π-conjugation support applications in organic semiconductors.

Comparative analysis with related quinazoline derivatives highlights its unique properties:

CompoundSubstituentKey Property
Quinazolin-4(3H)-oneNoneBase structure for analog synthesis
6-Nitroquinazolin-4(3H)-oneNitro at C6Enhanced anticancer activity
7-Tosylquinazolin-4(3H)-oneTosyl at C7Altered kinase selectivity

This table illustrates how positional substitution dictates biological and chemical behavior.

Classical Synthesis Routes for Tosyl-Substituted Quinazolinones

Classical approaches to quinazolinone synthesis, such as the Griess and Niementowski methods, provide foundational frameworks for constructing the heterocyclic core. The Griess synthesis involves the condensation of anthranilic acid with cyanide derivatives in ethanol, followed by ammonolysis or hydrolysis to yield 2-amino- or 2-hydroxy-substituted quinazolinones [4]. While this method efficiently generates the core structure, direct incorporation of the tosyl group is not explicitly documented in classical literature.

The Niementowski synthesis, a widely used protocol, involves heating anthranilic acid with amides (e.g., formamide) to form 4(3H)-quinazolinones via cyclodehydration [4]. Modifications using substituted amides could theoretically introduce the tosyl moiety, but traditional implementations primarily yield unsubstituted or alkyl/aryl variants. For example, acetanilide and urethane have been employed to synthesize methyl- and carbamate-substituted derivatives, respectively [4]. Direct tosylation via classical routes likely requires post-synthetic modifications, such as sulfonylation of amine intermediates, though such methods are not detailed in the provided sources.

Modern Catalytic Approaches

Copper-Catalyzed Cross-Coupling with Tosyl Methyl Isocyanide

A breakthrough in tosylquinazolinone synthesis involves copper-catalyzed cross-coupling of 2-iodoaniline with tosyl methyl isocyanide (TosMIC) under ultrasonic irradiation [2]. This one-pot method, conducted in tetrahydrofuran (THF) with triethylamine and copper(II) acetate monohydrate, achieves C–H activation and cyclization within 30 minutes, yielding 4-tosylquinazolines in high efficiency (70–85% yield). Key advantages include:

  • Ultrasound acceleration: Reduces reaction time from hours to minutes.
  • Atom economy: TosMIC serves as both the tosyl source and coupling partner.
  • Broad functional group tolerance: Electron-donating and withdrawing substituents on the aniline ring are compatible [2].

The mechanism proceeds via copper-mediated isocyanide insertion, followed by intramolecular cyclization and aromatization. This method exemplifies the shift toward transition-metal catalysis for direct tosyl group incorporation.

Palladium-Catalyzed Functionalization

Palladium complexes have been employed to modify preformed quinazolinone scaffolds. For instance, palladium-catalyzed cyanation of quinazoline-4-tosylates using copper(I) cyanide introduces cyano groups at the 4-position under mild conditions [3]. While this method targets cyano derivatives, it demonstrates palladium’s versatility in functionalizing tosyl-containing intermediates. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, DMF solvent, 80°C) achieve yields exceeding 90%, highlighting potential adaptability for other nucleophilic substitutions [3].

Optimization of Reaction Conditions

Ultrasonic Irradiation

The adoption of ultrasonic waves in copper-catalyzed reactions significantly enhances efficiency. Comparative studies show that ultrasound reduces reaction times by 75% (from 2 hours to 30 minutes) while improving yields by 15–20% [2]. Acoustic cavitation promotes reagent mixing and accelerates intermediate formation, making it indispensable for scalable synthesis.

Solvent and Base Selection

  • THF vs. anisole: THF optimizes solubility of TosMIC and intermediates, whereas anisole stabilizes copper catalysts in alkylation reactions [1] [2].
  • Base effects: Triethylamine facilitates deprotonation in copper-mediated couplings, while cesium carbonate enhances palladium-catalyzed reactions by stabilizing anionic intermediates [2] [3].

Catalyst Loading and Temperature

  • Copper(II) acetate: Optimal at 10 mol%, with higher loadings leading to side reactions [2].
  • Room-temperature reactions: Copper-catalyzed couplings proceed efficiently at 25°C, minimizing energy input [1].

Comparative Analysis of Synthetic Protocols

MethodCatalystConditionsTimeYield (%)Key Feature
Cu-catalyzed cross-couplingCu(OAc)₂·H₂OTHF, ultrasound30 min70–85Direct tosyl incorporation
Niementowski synthesisNoneFormamide, 120°C3–5 h50–60Classical core formation
Pd-catalyzed cyanationPd(PPh₃)₄DMF, 80°C12 h90–95Post-synthetic functionalization

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

300.05686342 g/mol

Monoisotopic Mass

300.05686342 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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